molecular formula C16H17ClN2O4S B11318915 4-(Propan-2-yl)phenyl 5-chloro-2-(ethylsulfonyl)pyrimidine-4-carboxylate

4-(Propan-2-yl)phenyl 5-chloro-2-(ethylsulfonyl)pyrimidine-4-carboxylate

Cat. No.: B11318915
M. Wt: 368.8 g/mol
InChI Key: JERKGDHOXGTGRI-UHFFFAOYSA-N
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Description

4-(PROPAN-2-YL)PHENYL 5-CHLORO-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXYLATE is a complex organic compound that features a combination of aromatic and heterocyclic structures

Properties

Molecular Formula

C16H17ClN2O4S

Molecular Weight

368.8 g/mol

IUPAC Name

(4-propan-2-ylphenyl) 5-chloro-2-ethylsulfonylpyrimidine-4-carboxylate

InChI

InChI=1S/C16H17ClN2O4S/c1-4-24(21,22)16-18-9-13(17)14(19-16)15(20)23-12-7-5-11(6-8-12)10(2)3/h5-10H,4H2,1-3H3

InChI Key

JERKGDHOXGTGRI-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)OC2=CC=C(C=C2)C(C)C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(PROPAN-2-YL)PHENYL 5-CHLORO-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXYLATE typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidine core, followed by the introduction of the ethane sulfonyl and chloro groups. The final step involves the esterification of the carboxylate group with the 4-(propan-2-yl)phenyl moiety. Reaction conditions often include the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(PROPAN-2-YL)PHENYL 5-CHLORO-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of functionalized pyrimidine derivatives.

Scientific Research Applications

4-(PROPAN-2-YL)PHENYL 5-CHLORO-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(PROPAN-2-YL)PHENYL 5-CHLORO-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets. The ethane sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The pyrimidine core can also participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-(propan-2-yl)pyrimidine-4-carboxamide
  • Ethyl 4-(4-substituted phenyl)-6-methyl-2-(4-(prop-2-yn-1-yl)piperazin-1-yl)pyrimidine-5-carboxylate

Uniqueness

4-(PROPAN-2-YL)PHENYL 5-CHLORO-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXYLATE is unique due to its combination of functional groups, which provide a versatile platform for further chemical modifications. Its specific structure allows for targeted interactions in biological systems, making it a valuable compound in medicinal chemistry and drug development.

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